(Perfluoro-n-octyl)ethane
Overview
Description
(Perfluoro-n-octyl)ethane is a perfluorinated compound with the molecular formula C10H5F17These compounds are widely used in various industrial applications due to their unique chemical properties, such as high thermal stability, chemical inertness, and hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Perfluoro-n-octyl)ethane typically involves the fluorination of n-octyl ethane. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete substitution of hydrogen atoms with fluorine atoms. The reaction is usually conducted in a fluorinated solvent at elevated temperatures to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or telomerization processes. ECF involves the electrolysis of a hydrocarbon in the presence of hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. Telomerization, on the other hand, involves the reaction of a perfluoroalkyl iodide with an olefin to produce the desired perfluorinated compound .
Chemical Reactions Analysis
Types of Reactions: (Perfluoro-n-octyl)ethane primarily undergoes substitution reactions due to the strong carbon-fluorine bonds that make oxidation and reduction reactions less favorable. Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a fluorine atom in the compound .
Common Reagents and Conditions: Typical reagents used in substitution reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiolates. These reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to enhance the reaction rate .
Major Products Formed: The major products formed from these substitution reactions depend on the nucleophile used. For example, reaction with an alkoxide may yield a perfluoroalkyl ether, while reaction with an amine could produce a perfluoroalkyl amine .
Scientific Research Applications
(Perfluoro-n-octyl)ethane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a surfactant and in the synthesis of other fluorinated compounds. In biology and medicine, it is utilized in the development of drug delivery systems and as a contrast agent in imaging techniques. Industrially, it is employed in the manufacture of non-stick coatings, lubricants, and fire-fighting foams .
Mechanism of Action
The mechanism of action of (Perfluoro-n-octyl)ethane is primarily based on its ability to interact with lipid bilayers and proteins. Its hydrophobic and lipophobic nature allows it to partition into lipid membranes, altering their properties and affecting membrane-bound proteins. This can lead to changes in cell signaling pathways and membrane fluidity .
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorodecanoic acid (PFDA)
- Perfluorododecanoic acid (PFDoA)
Comparison: (Perfluoro-n-octyl)ethane is unique among perfluorinated compounds due to its specific structure and properties. Unlike perfluorooctanoic acid and perfluorooctane sulfonate, which are commonly used in industrial applications but have raised environmental and health concerns, this compound is less studied and may offer different advantages in terms of stability and reactivity .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAIMEWMJYVGEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)8(CH2)2H, C10H5F17 | |
Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880979 | |
Record name | (Perfluoro-n-octyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77117-48-7, 85711-89-3 | |
Record name | Perfluorooctylethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77117-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077117487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylheptadecafluorooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085711893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Perfluoro-n-octyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylheptadecafluorooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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